molecular formula C9H9NO3 B107556 1-Methoxy-3-(2-nitrovinyl)benzene CAS No. 3179-09-7

1-Methoxy-3-(2-nitrovinyl)benzene

Cat. No. B107556
CAS RN: 3179-09-7
M. Wt: 179.17 g/mol
InChI Key: IJBGIPFDIABTKB-AATRIKPKSA-N
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Description

1-Methoxy-3-(2-nitrovinyl)benzene is a chemical compound that is part of a broader class of organic molecules which can be synthesized and utilized in various chemical reactions. The compound features a methoxy group and a nitrovinyl group attached to a benzene ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides. This reaction, followed by the reduction of the nitro group, affords functionalized 4-hydroxyquinolines, which are structurally related to 1-methoxy-3-(2-nitrovinyl)benzene . The synthesis process is notable for its use of uncatalyzed condensations, which can be a more straightforward and potentially more environmentally friendly approach compared to catalyzed reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-methoxy-3-(2-nitrovinyl)benzene has been studied using NMR spectroscopy and computational methods. These studies help in understanding the tautomeric equilibrium and the electronic distribution within the molecule, which are crucial for predicting the reactivity and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of compounds with nitrovinyl groups has been explored through the study of their kinetic and thermodynamic acidities. For instance, substituted 1-benzyl-1-methoxy-2-nitroethylenes have been examined to determine their acidity constants and the kinetics of their deprotonation reactions . These studies provide insights into the reactivity of the nitrovinyl group, which is relevant for understanding the behavior of 1-methoxy-3-(2-nitrovinyl)benzene in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing nitrophenyl ethenyl groups, which are structurally related to 1-methoxy-3-(2-nitrovinyl)benzene, have been characterized. These properties include UV-visible absorption spectra, which are influenced by the π-π* transitions of the electron systems within the molecule. Additionally, the electrical conductivity of these polymers has been studied, showing a dependence on the level of nitrovinyl substitution . Such analyses are essential for the application of these materials in electronic devices.

Scientific Research Applications

Hyperconjugation Effects

  • σ(C-Se)-π Hyperconjugation : Studies on 1-methoxy-4-[(phenylselanyl)methyl]benzene show how electron-rich and electron-deficient aromatic rings impact σ(C-Se)-π hyperconjugation. This research contributes to understanding the electronic properties of related compounds, including 1-Methoxy-3-(2-nitrovinyl)benzene (White & Blanc, 2014).

Chemical Reactions and Mechanisms

  • Alkaline Elimination in Nitro Compounds : The action of aqueous alkali on 3-phthalidylnitromethane produces unstable 2-(2-nitrovinyl)benzoate ion, which has implications for understanding the chemistry of 1-Methoxy-3-(2-nitrovinyl)benzene and its derivatives (Baer & Kienzle, 1965).
  • Nucleophilic Reactions with Indole Derivatives : The reaction of 1-methoxy-3-(2-nitrovinyl)indole with various nucleophiles demonstrates the electrophilic nature and regioselectivity in different solvents. This is significant for synthesizing indole derivatives related to 1-Methoxy-3-(2-nitrovinyl)benzene (Yamada, Izumi, Yamada, & Somei, 2005).

Application in Medical Research

  • Anticancer Activity of Nitroalkenes : The synthesis and evaluation of alpha-hydroxymethylated conjugated nitroalkenes, including derivatives of 1-methoxy-3-(2-nitrovinyl)benzene, show potential in cancer therapy due to their ability to inhibit cell proliferation and target microtubules (Mohan, Rastogi, Namboothiri, Mobin, & Panda, 2006).

Novel Compound Synthesis

  • Synthesis of Heterocyclic Systems : The synthesis of new heterocyclic systems from eugenol derivatives, involving reactions with 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, explores novel chemical pathways. These findings are relevant for understanding the potential transformations of 1-Methoxy-3-(2-nitrovinyl)benzene in complex chemical environments (Taia et al., 2020).

Structural and Physical Chemistry

  • Study of Organomercury Compounds : Research on the mercuration of 1-methoxy-2-nitrobenzene provides insights into the structural and electronic properties of mercurated aromatic compounds, which is relevant for understanding related compounds like 1-Methoxy-3-(2-nitrovinyl)benzene (Deacon, O'connor, & Stretton, 1986).

Safety And Hazards

“1-Methoxy-3-(2-nitrovinyl)benzene” is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

1-methoxy-3-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBGIPFDIABTKB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351822
Record name Anisole, m-(2-nitrovinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(2-nitrovinyl)benzene

CAS RN

3179-09-7
Record name Anisole, m-(2-nitrovinyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anisole, m-(2-nitrovinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using an analogous reaction procedure and workup as described in Example 1, step 1, 3-methoxy-benzaldehyde (16.0 g, 118.518 mmol) in ethanol (160 mL) was reacted with nitro methane (7.0 mL, 118.518 mmol) and 10N NaOH (4.7 g, 118.518 mmol). The resulting mixture was stirred at 0° C. for 4 hours to afford 10.5 g of the product (49% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.7 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
C Fuganti, A Sacchetti - Journal of Molecular Catalysis B: Enzymatic, 2010 - Elsevier
The results of our studies on the biocatalytic enantioselective synthesis of different 3-aryl-2-nitropropanols are presented. These compounds could be obtained in moderate to good ee …
Number of citations: 12 www.sciencedirect.com
R Sharma, L Yadav, AA Nasim, RK Yadav, RH Chen… - Molecules, 2023 - mdpi.com
A novel series of nitrostyrene-based spirooxindoles were synthesized via the reaction of substituted isatins 1a–b, a number of α-amino acids 2a–e and (E)-2-aryl-1-nitroethenes 3a–e in …
Number of citations: 8 www.mdpi.com
N Arumugam, AI Almansour, RS Kumar… - Journal of Molecular …, 2021 - Elsevier
A facile eco-friendly approach for the regio- and stereoselective synthesis of structurally intriguing novel spiropyrrolidinoquinoxaline tethered indole hybrid heterocycle has been …
Number of citations: 5 www.sciencedirect.com
X Han, Y Huang, L Wei, H Chen, Y Guo, Z Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
Fructose-1,6-bisphosphatase (FBPase) is an attractive target for affecting the GNG pathway. In our previous study, the C128 site of FBPase has been identified as a new allosteric site, …
Number of citations: 6 www.sciencedirect.com
JW Jhang, KB Manjappa… - Asian Journal of Organic …, 2022 - Wiley Online Library
Synthesis of two lamellarin derivatives, that is, naphthoquinone‐fused pyrrolo[2,1‐a]isoquinoline and tridemethoxy lamellarin D was reported. The former was synthesized by Lewis acid…
Number of citations: 3 onlinelibrary.wiley.com
K Venkatanna, SY Kumar, M Karthick… - Organic & …, 2019 - pubs.rsc.org
A conformationally rigid chiral bicyclic skeleton tethered bipyridine–Zn(OTf)2 complex facilitated the enantioselective Friedel–Crafts alkylation of indoles with trans-β-nitroarylalkenes in …
Number of citations: 13 pubs.rsc.org
HN Naziroglu, M Durmaz, S Bozkurt, AS Demir… - Tetrahedron …, 2012 - Elsevier
The asymmetric Michael addition of aldehydes to nitroolefins was investigated using a combination of l-prolinamide derivatives and various acidic additives. (S)-1,1′-Bi-2-naphthol was …
Number of citations: 23 www.sciencedirect.com
OI Afanasyev, FS Kliuev, AA Tsygankov… - The Journal of …, 2022 - ACS Publications
Nowadays, design of the new chiral ligands for organometallic catalysts is often based on the step-by-step increase in their complexity to improve efficiency. Herein we describe that …
Number of citations: 3 pubs.acs.org
A Tsygankov - 2023 - research.rug.nl
The design of new catalytic systems is generally based on the modification of the catalyst structure. Often this leads to more and more complicated structures which require multi-step …
Number of citations: 0 research.rug.nl
MY Ünver - 2013 - open.metu.edu.tr
In the first part of the thesis, a new methodology has been developed to desymmetrize trans-(R,R)-cyclohexane-1,2-diamine, a C2-symmetrical most demanding chiral backbone, by …
Number of citations: 3 open.metu.edu.tr

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